2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-2-12-7-9-13(10-8-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUJTQXAXKCQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazol-5-ylidene core have been studied for their unique electronic properties, making them attractive scaffolds for catalysis and optical materials.
Mode of Action
It’s known that 1,2,3-triazol-5-ylidenes can exhibit a strong electron donor effect, which can influence their interaction with targets.
Biochemical Pathways
Compounds with a similar 1,2,3-triazol-5-ylidene core have been studied for their potential in catalysis and optical materials, suggesting they may interact with various biochemical pathways.
Biological Activity
The compound 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure
The compound is characterized by a complex structure that includes a tetrahydropyrrolo-triazole moiety and an acetamide group. Its molecular formula is C₁₈H₁₈F₁N₃O₂.
Biological Activity Overview
Recent studies have indicated that triazole derivatives can exhibit a range of biological activities including antimicrobial, antiproliferative, and anti-inflammatory effects. The specific compound in focus has shown promising results in various assays.
1. Antimicrobial Activity
A study evaluating the antimicrobial properties of related triazole derivatives found that compounds with similar structural features exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzyme activity crucial for bacterial survival .
2. Antiproliferative Effects
Research has demonstrated that triazole derivatives can inhibit the proliferation of cancer cells. In vitro assays using leukemia cell lines showed that certain derivatives led to a dose-dependent reduction in cell viability. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent was evaluated through cytokine release assays in human peripheral blood mononuclear cells (PBMCs). Results indicated that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at specific concentrations . This suggests its utility in managing inflammatory conditions.
Case Studies and Experimental Findings
The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. For instance:
- Cytokine Modulation : The inhibition of TNF-α suggests a mechanism involving modulation of immune responses.
- Cell Cycle Arrest : The antiproliferative effects may be linked to interference with DNA synthesis or repair mechanisms within cancer cells.
Q & A
Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DOE) principles?
To optimize synthesis, DOE methodologies minimize experimental trials while maximizing data quality. Key steps include:
- Factor Screening : Identify critical variables (e.g., temperature, catalyst concentration) using fractional factorial designs.
- Response Surface Methodology (RSM) : Model interactions between factors to determine optimal conditions .
- Reactor Design : Ensure scalability by aligning lab-scale parameters (e.g., mixing efficiency, heat transfer) with industrial reactor configurations . Statistical software (e.g., JMP, Minitab) aids in analyzing DOE data and predicting yield improvements.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the pyrrolotriazole core and fluorophenyl substituents. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity and identifies byproducts. Cross-validation with elemental analysis ensures structural accuracy .
Q. What computational tools are effective for predicting the compound’s physicochemical properties?
- Quantum Chemical Calculations : Software like Gaussian or ORCA predicts electronic properties (e.g., dipole moments, HOMO-LUMO gaps) using density functional theory (DFT) .
- Molecular Dynamics (MD) Simulations : Tools like GROMACS model solubility and stability in various solvents.
- ADMET Prediction : Platforms like SwissADME estimate bioavailability and toxicity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Protocols : Adopt consensus guidelines (e.g., NIH assay reproducibility standards) for cell-based or enzymatic assays.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds.
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What advanced strategies enhance reaction yield for the pyrrolotriazole core during synthesis?
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by enhancing thermal efficiency.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can AI-driven methods improve the compound’s drug-likeness profiling?
- Generative Models : Platforms like ChemBERTa propose structural analogs with optimized ADMET properties.
- Reinforcement Learning (RL) : Train RL agents to prioritize synthetic pathways with high success rates.
- COMSOL-AI Integration : Combine multiphysics simulations (e.g., reaction kinetics) with machine learning to predict scalability challenges .
Methodological Notes
- Data Contradiction Analysis : Employ Bayesian statistics to quantify uncertainty in conflicting datasets, prioritizing variables with high posterior probabilities .
- Structural Analog References : Compare synthetic routes and bioactivity data from fluorophenyl-containing analogs (e.g., ) to identify trends .
- Ethical AI Use : Ensure transparency in AI-driven workflows by documenting training data sources and validation metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
